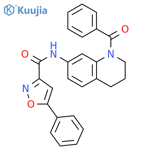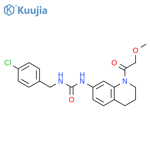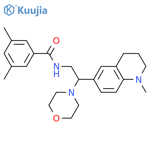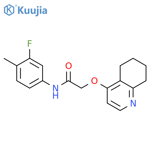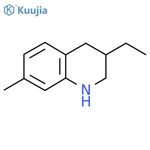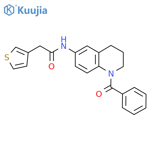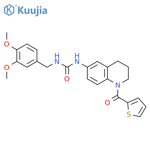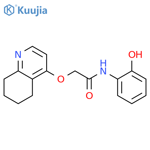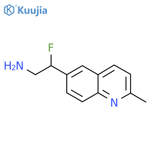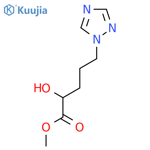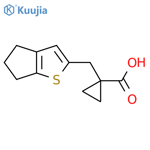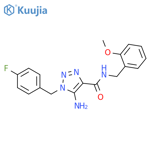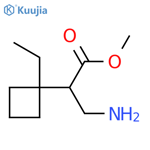Hydroquinolines
Hydroquinolines are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) and a quinoline ring structure. Structurally, they feature an aromatic heterocyclic system consisting of a benzene ring fused to a pyridine ring with one nitrogen atom. These compounds exhibit diverse applications across various industries due to their unique chemical properties.
In pharmaceuticals, hydroquinolines are utilized as intermediates in the synthesis of drugs targeting various diseases such as cancer and bacterial infections. Their ability to act as antimicrobial agents makes them valuable in developing new treatments for infectious diseases. Additionally, they have shown potential in combating inflammation and neurodegenerative disorders.
Moreover, hydroquinolines find applications in agrochemicals, where their efficacy against pests and pathogens can enhance crop productivity. In the cosmetic industry, these compounds are employed as skin-lightening agents due to their ability to inhibit melanin production, thereby reducing hyperpigmentation and promoting a more even complexion.
The versatile nature of hydroquinolines allows for further customization through modifications such as halogenation or introduction of other functional groups, tailoring them to specific applications.

関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
